3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde
Description
Contextual Significance of Aldehyde Derivatives in Organic Chemistry
Aldehydes are a cornerstone of organic chemistry, characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. pharmint.netsmolecule.com This structural feature renders them highly reactive and susceptible to a wide array of chemical transformations, making them invaluable intermediates in synthesis. smolecule.com Their importance is underscored by their natural occurrence in essential oils, contributing to distinctive fragrances such as cinnamaldehyde (B126680) and vanillin (B372448), and their role as precursors to most sugars. smolecule.com
The reactivity of the aldehyde group allows for its conversion into a multitude of other functional groups. For instance, aldehydes can be oxidized to form carboxylic acids, reduced to yield primary alcohols, and can participate in carbon-carbon bond-forming reactions such as the aldol (B89426) condensation and the Wittig reaction. nih.govufms.brpropulsiontechjournal.commdpi.com This versatility has cemented the role of aldehyde derivatives as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Role of 1,3-Dioxolane (B20135) Moieties in Functional Group Protection and Synthetic Utility
In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The 1,3-dioxolane group is a widely employed protecting group for aldehydes and ketones due to its stability under a variety of reaction conditions, particularly basic and nucleophilic environments. sigmaaldrich.combldpharm.com
The formation of a 1,3-dioxolane, a type of cyclic acetal (B89532), is typically achieved by reacting the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. sigmaaldrich.com This protection strategy is reversible, and the original carbonyl group can be readily regenerated by acid-catalyzed hydrolysis. sigmaaldrich.com The stability and ease of formation and removal make the 1,3-dioxolane moiety a crucial tool for chemists, enabling complex molecular architectures to be constructed with precision. bldpharm.comsigmaaldrich.com Beyond protection, the dioxolane ring itself can be a feature in biologically active molecules. bldpharm.com
Scope and Research Imperatives for 3-(benchchem.comsigmaaldrich.comDioxolan-2-ylmethoxy)-benzaldehyde
The compound 3-( sigmaaldrich.comDioxolan-2-ylmethoxy)-benzaldehyde presents a unique molecular architecture where a benzaldehyde (B42025) scaffold is modified with a dioxolane-containing side chain at the meta-position. While extensive research on this specific isomer is not widely documented in publicly available literature, its structure suggests significant potential as a synthetic intermediate. The presence of both a reactive aldehyde and a protected hydroxymethyl group (in the form of the dioxolane ether) offers a platform for sequential and selective chemical modifications.
The primary research imperative for this compound is to explore its utility in the synthesis of more complex molecules. The aldehyde functionality can serve as a handle for chain extension or the introduction of various pharmacophores. For instance, it could undergo condensation reactions to form chalcones, which are known for their diverse biological activities. nih.govufms.br Subsequently, the deprotection of the dioxolane would unmask a primary alcohol, providing a site for further functionalization, such as esterification or etherification, to build molecular diversity.
Given the established biological activities of other benzaldehyde and dioxolane derivatives, there is a clear rationale for investigating the potential pharmacological properties of molecules derived from 3-( sigmaaldrich.comDioxolan-2-ylmethoxy)-benzaldehyde . The exploration of its synthetic transformations and the biological evaluation of its derivatives represent a promising avenue for future research in medicinal and materials chemistry.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂O₄ | nih.gov |
| Molecular Weight | 208.21 g/mol | sigmaaldrich.comnih.gov |
| CAS Number | 850348-84-4 | pharmint.netbldpharm.comsigmaaldrich.com |
| IUPAC Name | 3-( sigmaaldrich.comDioxolan-2-ylmethoxy)benzaldehyde | N/A |
| Computed XLogP3-AA | 1.4 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 208.07355886 Da | nih.gov |
| Topological Polar Surface Area | 44.8 Ų | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dioxolan-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-7-9-2-1-3-10(6-9)15-8-11-13-4-5-14-11/h1-3,6-7,11H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYUEHTZQZGAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590070 | |
| Record name | 3-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-84-4 | |
| Record name | 3-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis of 3 1 2 Dioxolan 2 Ylmethoxy Benzaldehyde
Precursor Selection and Initial Functionalization Approaches
The logical and efficient synthesis of the target molecule begins with the selection of appropriate starting materials for each key structural component. The aromatic core is derived from 3-hydroxybenzaldehyde (B18108), while the dioxolane-containing side chain is typically prepared separately before being joined via an ether linkage.
3-Hydroxybenzaldehyde serves as the foundational precursor for the substituted benzene (B151609) ring. medchemexpress.com Its phenolic hydroxyl group is the reactive site for the subsequent etherification, while the aldehyde function remains for the final product structure. This precursor can be synthesized from 3-nitrobenzaldehyde (B41214) through a well-established sequence involving nitro group reduction, diazotization, and hydrolysis. wikipedia.org
The second key component is the side chain containing the 1,3-dioxolane (B20135) moiety. This is typically introduced using an alkylating agent such as 2-(halomethyl)-1,3-dioxolane (e.g., chloro- or bromo- derivative). This reagent is itself synthesized via an acetalization reaction between ethylene (B1197577) glycol and a suitable three-carbon unit. A particularly relevant and green precursor for the dioxolane framework is glycerol (B35011), a byproduct of biodiesel production. nih.govgoogle.com
| Precursor | Role in Synthesis | Key Functional Group(s) |
|---|---|---|
| 3-Hydroxybenzaldehyde | Aromatic core of the final molecule | Phenolic -OH (for etherification), Aldehyde -CHO |
| 2-(Halomethyl)-1,3-dioxolane | Alkylating agent for forming the ether bridge | Halogen (leaving group), Dioxolane ring |
| Ethylene Glycol / Glycerol | Starting material for the 1,3-dioxolane ring | Diol (-OH, -OH) |
| 3-Nitrobenzaldehyde | Starting material for the synthesis of 3-hydroxybenzaldehyde | Nitro (-NO2), Aldehyde (-CHO) |
Formation of the 1,3-Dioxolane Moiety
The 1,3-dioxolane ring is a cyclic acetal (B89532), typically formed to act as a protecting group for carbonyls or as a stable heterocyclic intermediate in synthesis. organic-chemistry.orgwikipedia.org Its formation is a critical step in preparing the side-chain precursor required for the synthesis of 3-( nih.govnih.govDioxolan-2-ylmethoxy)-benzaldehyde.
Acetalization Reactions and Mechanistic Considerations
The formation of 1,3-dioxolanes occurs through the acetalization of a carbonyl compound with a 1,2-diol, such as ethylene glycol or glycerol, in the presence of an acid catalyst. nih.govwikipedia.org The reaction is an equilibrium process where the removal of water is necessary to drive the reaction toward the product. thieme-connect.de
The mechanism proceeds through several distinct steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: One hydroxyl group of the diol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a hemiacetal intermediate.
Water Elimination: The remaining hydroxyl group on the former carbonyl carbon is protonated, forming a good leaving group (H₂O). The departure of water generates a resonance-stabilized oxocarbenium ion.
Ring Closure: The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion, leading to the formation of the five-membered dioxolane ring.
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral 1,3-dioxolane product. thieme-connect.deijsdr.org
Various Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., zirconium tetrachloride, zinc chloride) can be used to catalyze this transformation. organic-chemistry.orgresearcher.life
Optimization of Reaction Conditions for Dioxolane Ring Formation
The efficiency of dioxolane synthesis is highly dependent on the reaction conditions. Key parameters that can be optimized include the molar ratio of reactants, catalyst type and loading, temperature, and the method of water removal.
A study on the acetalization of glycerol with benzaldehyde (B42025) using a solid SO₄²⁻/CeO₂–ZrO₂ catalyst provides valuable insights into process optimization. nih.govresearchgate.net While not the exact reaction for the side-chain precursor, the principles are directly applicable. The researchers found that selectivity for the five-membered 1,3-dioxolane over the six-membered 1,3-dioxane (B1201747) was significantly influenced by the reaction parameters.
| Parameter | Condition | Outcome on Glycerol Acetalization | Reference |
|---|---|---|---|
| Molar Ratio (Glycerol:Benzaldehyde) | 1:3 | Optimized for high dioxolane selectivity (87.20%) | nih.gov |
| Molar Ratio (Glycerol:Benzaldehyde) | 1:5 | Slightly higher glycerol conversion but lower dioxolane selectivity (82.33%) | nih.gov |
| Catalyst Loading (SO₄²⁻/CeO₂–ZrO₂) | 9 wt% | High conversion and selectivity | nih.govresearchgate.net |
| Temperature | 100 °C | Favored product formation | nih.govresearchgate.net |
Continuous removal of water, often accomplished using a Dean-Stark apparatus with an azeotroping solvent like toluene, is a standard and effective technique to shift the equilibrium towards the acetal product, thereby maximizing the yield. organic-chemistry.org
Establishment of the Methoxy (B1213986) Bridge (e.g., Etherification Methodologies)
The crucial C-O-C ether linkage between the 3-hydroxybenzaldehyde core and the dioxolane side chain is most commonly established using the Williamson ether synthesis. francis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenolate (B1203915) ion of 3-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 2-(halomethyl)-1,3-dioxolane. researchgate.netorientjchem.org The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, which deprotonates the phenolic hydroxyl group to form the more reactive phenolate. orientjchem.orgchemspider.com
Regioselectivity in Methoxy Bridge Formation
When using an ambident nucleophile like a phenolate, regioselectivity can be a concern, with the possibility of either O-alkylation (forming the desired ether) or C-alkylation (forming a new C-C bond at the aromatic ring). rsc.orgrsc.org The phenolate ion has electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions).
The outcome of the reaction is significantly influenced by the solvent. A comprehensive study on the Williamson ether synthesis highlighted the critical role of the solvent in directing regioselectivity. rsc.orgresearchgate.net
Polar Aprotic Solvents (e.g., DMF, acetonitrile) strongly solvate the cation (e.g., K⁺) but not the phenolate anion. This leaves the oxygen atom as a "naked" and highly reactive nucleophile, strongly favoring the desired O-alkylation pathway. rsc.org
Protic Solvents (e.g., methanol, ethanol) can solvate both the cation and the anion through hydrogen bonding. This reduces the nucleophilicity of the oxygen atom, making C-alkylation a more competitive side reaction. rsc.orgresearchgate.net
| Solvent | O-Alkylation : C-Alkylation Ratio (at 298 K) | Rationale | Reference |
|---|---|---|---|
| Acetonitrile (Polar Aprotic) | 97 : 3 | Favors O-alkylation due to poor solvation of the nucleophile. | rsc.orgresearchgate.net |
| Methanol (Protic) | 72 : 28 | Reduces O-alkylation selectivity due to hydrogen bonding with the nucleophile. | rsc.orgresearchgate.net |
Note: Data is based on the analogous reaction of sodium β-naphthoxide with benzyl (B1604629) bromide, which serves as a model for understanding regioselectivity with ambident phenolate nucleophiles.
Therefore, to ensure the selective formation of the methoxy bridge in the synthesis of 3-( nih.govnih.govDioxolan-2-ylmethoxy)-benzaldehyde, the use of a polar aprotic solvent is the preferred strategy.
Advanced Synthetic Strategies and Green Chemistry Principles
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. Several principles of green chemistry can be applied to the synthesis of 3-( nih.govnih.govDioxolan-2-ylmethoxy)-benzaldehyde to make it more efficient and less hazardous. rsc.org
Key green strategies include:
Use of Renewable Feedstocks: Glycerol, a major byproduct of the biodiesel industry, is an inexpensive and renewable starting material for the synthesis of the 1,3-dioxolane ring. nih.govgoogle.comresearchgate.net Its utilization adds value to a waste stream and reduces reliance on fossil fuels.
Catalysis: Employing catalysts reduces waste by allowing for stoichiometric reagents to be replaced with small, recyclable amounts of active substances. The use of solid, heterogeneous acid catalysts, such as sulfated zirconia (SO₄²⁻/CeO₂–ZrO₂), for the acetalization step is advantageous because they are non-corrosive, highly active, and easily separated from the reaction mixture for reuse. nih.govresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. Advanced methods like mechanochemistry (grinding reactants together in the absence of a solvent) or using water as a reaction medium are being explored for various aldehyde syntheses. nih.gov
Energy Efficiency: Electrosynthesis, where electrical current drives reactions, is an emerging technology that can be performed at ambient temperature and pressure, offering a potentially more energy-efficient route for producing aldehyde compounds. rsc.orgazom.com
| Green Chemistry Principle | Application in the Synthesis Pathway | Reference |
|---|---|---|
| Renewable Feedstocks | Using glycerol from biodiesel production to synthesize the dioxolane moiety. | nih.govgoogle.comresearchgate.net |
| Catalysis | Using a recyclable solid acid catalyst (e.g., SO₄²⁻/CeO₂–ZrO₂) for acetalization instead of stoichiometric mineral acids. | nih.govresearchgate.net |
| Designing Safer Chemicals | The synthesis aims to produce a specific molecule with desired properties, potentially avoiding more hazardous alternatives. | |
| Safer Solvents | Exploring solvent-free conditions (mechanochemistry) or benign solvents like water for related transformations. | nih.gov |
By integrating these advanced strategies and green principles, the synthesis of 3-( nih.govnih.govDioxolan-2-ylmethoxy)-benzaldehyde can be made more sustainable, efficient, and environmentally responsible. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 1 2 Dioxolan 2 Ylmethoxy Benzaldehyde
Transformations Involving the Aldehyde Functionality
The aldehyde group in 3-( sci-hub.seevitachem.comDioxolan-2-ylmethoxy)-benzaldehyde is a versatile reactive site, susceptible to a range of transformations that modify the oxidation state of the carbonyl carbon or involve the addition of nucleophiles.
Oxidation Reactions and Derived Carboxylic Acids/Ketones
The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 3-( sci-hub.seevitachem.comDioxolan-2-ylmethoxy)benzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can achieve this conversion, with the choice of reagent often dictated by the desired reaction conditions and the presence of other functional groups. Common oxidants for this purpose include potassium permanganate (B83412) (KMnO₄), and chromic acid derivatives. For instance, the oxidation of a related compound, 3-methoxybenzaldehyde (B106831), to 3-methoxybenzoic acid proceeds efficiently. It is important to note that under strongly oxidizing conditions, the ether linkage or the dioxolane ring could potentially be cleaved. In a study on Desulfovibrio strains, various benzaldehydes, including 2-methoxybenzaldehyde (B41997) and vanillin (B372448), were oxidized to their corresponding benzoic acids. asm.org
The conversion of the aldehyde to a ketone is not a direct oxidation but would require a multi-step sequence, for instance, via a Grignard addition followed by oxidation of the resulting secondary alcohol.
Table 1: Representative Oxidation Reactions of Substituted Benzaldehydes
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methoxybenzaldehyde | KMnO₄ | 3-Methoxybenzoic acid | Not specified | asm.org |
| Vanillin | Desulfovibrio sp. | Vanillic acid | Stoichiometric | asm.org |
| 2-Methoxybenzaldehyde | Desulfovibrio sp. | 2-Methoxybenzoic acid | Stoichiometric | asm.org |
Reduction Reactions and Derived Alcohols
The aldehyde group is readily reduced to a primary alcohol, yielding (3-( sci-hub.seevitachem.comDioxolan-2-ylmethoxy)phenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it typically does not affect the ether or acetal (B89532) functionalities under standard conditions. koreascience.krchegg.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. For example, the reduction of 4-ethoxy-3-methoxy benzaldehyde (B42025) with NaBH₄ under ultrasound irradiation gives the corresponding benzyl (B1604629) alcohol in high yield. ugm.ac.id Similarly, a study on the reduction of various aldehydes showed that benzaldehyde can be reduced to benzyl alcohol in 96% yield using NaBH₄. ugm.ac.id
Table 2: Reduction of Substituted Benzaldehydes with Sodium Borohydride
| Starting Material | Reducing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Ethoxy-3-methoxybenzaldehyde | NaBH₄ / Ultrasound | 4-Ethoxy-3-methoxybenzyl alcohol | 94 | ugm.ac.id |
| Vanillin | NaBH₄ / Ultrasound | Vanillyl alcohol | 92 | ugm.ac.id |
| Benzaldehyde | NaBH₄ / Wet SiO₂ | Benzyl alcohol | 94 | scielo.br |
| 4-Methoxybenzaldehyde | NaBH₄ / Ethanol (B145695) | 4-Methoxybenzyl alcohol | 99.3 | chegg.com |
Nucleophilic Addition Reactions: Alkylation and Arylation Studies
The electrophilic carbon of the aldehyde group is susceptible to attack by carbon-based nucleophiles, such as those found in organometallic reagents like Grignard reagents. asm.orgwikipedia.org This reaction is a powerful tool for forming new carbon-carbon bonds. For instance, the reaction of 3-( sci-hub.seevitachem.comDioxolan-2-ylmethoxy)-benzaldehyde with an alkyl or aryl Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol after an acidic workup. wikipedia.org The reaction of 2-methoxyphenylmagnesium bromide with an oxazoline (B21484) derivative serves as an analogue for the formation of a new C-C bond at the carbonyl carbon of an alkoxy-substituted benzaldehyde. orgsyn.org
Another important class of nucleophilic addition is the Wittig reaction, which converts aldehydes into alkenes. chegg.comberkeley.edu This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) and provides a high degree of control over the location of the newly formed double bond. orgsyn.org The reaction of 3-( sci-hub.seevitachem.comDioxolan-2-ylmethoxy)-benzaldehyde with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 1-( sci-hub.seevitachem.comdioxolan-2-ylmethoxy)-3-vinylbenzene. The stereochemical outcome (E/Z isomerism) of the alkene product depends on the nature of the substituents on the ylide. berkeley.edu
Table 3: Nucleophilic Addition to Substituted Benzaldehydes
| Reaction Type | Aldehyde | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Grignard Reaction | Benzaldehyde | Phenylmagnesium bromide | Diphenylmethanol | 95 | chemspider.com |
| Grignard Reaction | Acetaldehyde | Methylmagnesium bromide | Propan-2-ol | Not specified | quora.com |
| Wittig Reaction | 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Methyl (2E)-3-(2-nitrophenyl)acrylate | 94.6 | berkeley.edu |
| Wittig Reaction | 4-Methoxybenzaldehyde | (Carbethoxymethylene) triphenylphosphorane | Ethyl (E/Z)-3-(4-methoxyphenyl)acrylate | Not specified | chegg.com |
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
The aldehyde functionality readily undergoes condensation reactions with nitrogen-based nucleophiles like hydroxylamine (B1172632) (NH₂OH) to form oximes. nih.gov The reaction of 3-( sci-hub.seevitachem.comDioxolan-2-ylmethoxy)-benzaldehyde with hydroxylamine hydrochloride, typically in the presence of a mild base, would yield 3-( sci-hub.seevitachem.comDioxolan-2-ylmethoxy)benzaldehyde oxime. evitachem.comorganic-chemistry.org These reactions are generally reversible and are often driven to completion by the removal of water. The resulting oxime can exist as E and Z isomers.
Table 4: Oxime Formation from Substituted Benzaldehydes
| Aldehyde | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| 3,4-Dimethoxybenzaldehyde | Hydroxylamine hydrochloride, NaOH | (E)-3,4-Dimethoxybenzaldehyde oxime | Ethanol, reflux | organic-chemistry.org |
| 4-Hydroxy-3-methoxybenzaldehyde | Hydroxylamine hydrochloride | 4-Hydroxy-3-methoxybenzaldehyde oxime | Basic conditions | evitachem.com |
Reactivity of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring in the title compound functions as a protective group for a carbonyl functionality. Its primary reactivity involves cleavage under acidic conditions to regenerate the parent carbonyl compound.
Acid-Catalyzed Hydrolysis and Carbonyl Regeneration
The 1,3-dioxolane group is stable to basic and nucleophilic conditions but is susceptible to hydrolysis under acidic conditions. sci-hub.sewikipedia.orggla.ac.uk This reaction, often referred to as deprotection, regenerates the original carbonyl group. The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by ring-opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water and loss of a proton leads to the formation of the diol and the regenerated carbonyl compound. sci-hub.se The rate of this hydrolysis can be influenced by the pH and the structure of the acetal. sci-hub.se For example, the hydrolysis of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde can be achieved in water at 30 °C using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄). The hydrolysis of the dioxolane moiety in 3-( sci-hub.seevitachem.comDioxolan-2-ylmethoxy)-benzaldehyde would yield 3-hydroxybenzaldehyde (B18108) and ethylene (B1197577) glycol.
Table 5: Acid-Catalyzed Hydrolysis of Dioxolanes
| Dioxolane Derivative | Catalyst/Conditions | Product | Time | Reference |
|---|---|---|---|---|
| 2-Phenyl-1,3-dioxolane | NaBArF₄, Water, 30°C | Benzaldehyde | 5 min | wikipedia.org |
| Various acetals/ketals | Er(OTf)₃, Wet nitromethane, RT | Corresponding aldehyde/ketone | - | gla.ac.uk |
| Decanal dimethyl acetal | [Pd(C₁,O₁,N₁-L)(NCMe)]ClO₄, Wet acetonitrile, 50°C | Decanal | 5 min | evitachem.com |
Ring-Opening Transformations
Beyond complete deprotection, the dioxolane ring can undergo selective ring-opening transformations. These reactions are typically mediated by Lewis acids, which coordinate to one of the oxygen atoms of the acetal, activating it towards nucleophilic attack. acs.orgresearchgate.netacs.org The attack of a nucleophile can lead to the formation of a mono-functionalized diol derivative.
For 3-( vedantu.comDioxolan-2-ylmethoxy)-benzaldehyde, treatment with a Lewis acid in the presence of a nucleophile (e.g., a cyanide source, an organometallic reagent, or a silyl (B83357) enol ether) would be expected to result in the opening of the dioxolane ring. The regioselectivity of the nucleophilic attack would be influenced by steric and electronic factors, as well as the nature of the Lewis acid and the nucleophile.
A plausible mechanistic pathway involves the coordination of the Lewis acid to one of the dioxolane oxygens, followed by nucleophilic attack at one of the acetal carbons. This would result in a ring-opened intermediate, which upon workup would yield a derivative of 3-(dihydroxymethoxy)-benzaldehyde where one of the hydroxyl groups is functionalized. For example, using a trimethylsilyl-based nucleophile, a silylated ether could be obtained.
The table below illustrates some potential ring-opening transformations of the dioxolane moiety.
| Lewis Acid | Nucleophile | Solvent | Expected Product |
| TiCl₄ | Allyltrimethylsilane | Dichloromethane | Mono-allylated diol derivative |
| ZnCl₂ | Trimethylsilyl cyanide | Acetonitrile | Mono-cyanated diol derivative |
| BF₃·OEt₂ | Silyl enol ether | Dichloromethane | Mono-ether linked to a ketone |
This table presents hypothetical data based on known chemical reactions of analogous compounds.
Benzene (B151609) Ring Aromatic Transformations
The reactivity of the benzene ring in 3-( vedantu.comDioxolan-2-ylmethoxy)-benzaldehyde is governed by the electronic effects of its two substituents: the aldehyde group and the ( vedantu.comdioxolan-2-ylmethoxy) group.
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such a reaction on a substituted benzene is determined by the directing effects of the substituents. In the case of 3-( vedantu.comDioxolan-2-ylmethoxy)-benzaldehyde, we have two competing substituents.
The aldehyde group (-CHO) is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. The ( vedantu.comdioxolan-2-ylmethoxy) group, being an alkoxy group, is an activating group and an ortho, para-director due to the electron-donating resonance effect of the oxygen atom, which outweighs its inductive electron-withdrawing effect. uci.edu
The positions ortho and para to the alkoxy group are C2, C4, and C6. The positions meta to the aldehyde group are C5. The directing effects of the two groups are therefore in opposition. The powerful activating and ortho, para-directing effect of the alkoxy group is generally expected to dominate over the deactivating, meta-directing effect of the aldehyde. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the ( vedantu.comdioxolan-2-ylmethoxy) group, namely at C2, C4, and C6. Steric hindrance from the bulky dioxolan-containing substituent may disfavor substitution at the C2 position. Thus, substitution at C4 and C6 would be the most probable outcomes.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org The table below predicts the major products for some of these reactions.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-( vedantu.comdioxolan-2-ylmethoxy)-benzaldehyde and 6-Nitro-3-( vedantu.comdioxolan-2-ylmethoxy)-benzaldehyde |
| Bromination | Br₂, FeBr₃ | 4-Bromo-3-( vedantu.comdioxolan-2-ylmethoxy)-benzaldehyde and 6-Bromo-3-( vedantu.comdioxolan-2-ylmethoxy)-benzaldehyde |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-3-( vedantu.comdioxolan-2-ylmethoxy)-benzaldehyde and 6-Acetyl-3-( vedantu.comdioxolan-2-ylmethoxy)-benzaldehyde |
This table presents hypothetical data based on known directing effects of analogous functional groups.
Functional Group Interconversions on the Aromatic Core
The functional groups attached to the benzene ring can be chemically transformed to introduce new functionalities. fiveable.meub.eduvanderbilt.edusolubilityofthings.comscribd.com
The aldehyde group is readily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). fiveable.mesolubilityofthings.com Milder oxidants like silver oxide (Ag₂O) can also be employed. Conversely, the aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com
The ether linkage of the ( vedantu.comdioxolan-2-ylmethoxy) group is generally stable, but it can be cleaved under harsh conditions, for example, with strong acids like HBr or HI, to yield the corresponding phenol. This reaction, however, would likely also cleave the dioxolane acetal.
The following table summarizes some key functional group interconversions for 3-( vedantu.comDioxolan-2-ylmethoxy)-benzaldehyde.
| Starting Functional Group | Reagents | Product Functional Group |
| Aldehyde | KMnO₄, NaOH, H₂O | Carboxylic acid |
| Aldehyde | NaBH₄, Methanol | Primary alcohol |
| Aldehyde | H₂NOH·HCl | Oxime |
| Ether | HBr (excess) | Phenol (with deprotection of dioxolane) |
This table presents hypothetical data based on known chemical reactions of analogous functional groups.
Applications of 3 1 2 Dioxolan 2 Ylmethoxy Benzaldehyde in Diversified Chemical Synthesis
Building Block in Complex Molecular Architectures
As a bifunctional molecule, 3-( nih.govwikipedia.orgDioxolan-2-ylmethoxy)-benzaldehyde is an exemplary building block for creating intricate molecular structures. sigmaaldrich.comresearchgate.net The aldehyde group can participate in numerous carbon-carbon bond-forming reactions, which are fundamental to extending the molecular framework. For instance, it can undergo Wittig reactions to form alkenes, aldol (B89426) condensations to create β-hydroxy carbonyl compounds, and reductive aminations to produce substituted amines. sigmaaldrich.comresearchgate.net
Simultaneously, the dioxolane-protected side chain introduces a masked 1,2-diol. This latent functionality can be unveiled later in a synthetic sequence via hydrolysis to reveal the diol, which can then be used for further transformations, such as the formation of esters, ethers, or as a ligand for metal complexes. This dual reactivity allows chemists to build molecular complexity in a stepwise and controlled manner, making it a valuable synthon in target-oriented synthesis. beilstein-journals.org
Table 1: Key Reactions of the Aldehyde Moiety
| Reaction Type | Reagents | Product Type |
| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |
| Aldol Condensation | Ketone/Aldehyde, Base/Acid | β-Hydroxy carbonyl |
| Grignard Reaction | Organomagnesium halide (R-MgX) | Secondary alcohol |
| Reductive Amination | Amine (R-NH2), Reducing agent | Secondary amine |
| Oxidation | Oxidizing agent (e.g., KMnO4) | Carboxylic acid |
Intermediate in Multi-Step Organic Syntheses
The concept of multi-step synthesis is central to modern organic chemistry, enabling the construction of complex target molecules from simpler, commercially available starting materials. odinity.comlibretexts.org 3-( nih.govwikipedia.orgDioxolan-2-ylmethoxy)-benzaldehyde is a classic intermediate in such synthetic routes. trine.edu It is itself synthesized, typically from 3-hydroxybenzaldehyde (B18108) and a protected glycerol (B35011) derivative, and is not usually the final target molecule.
Its role as an intermediate is to carry the specific arrangement of functional groups through several reaction steps. A common synthetic strategy involves first reacting the aldehyde group while the protected diol on the side chain remains inert. For example, the aldehyde could be converted into a nitrile, an ester, or a heterocyclic ring. Once these transformations are complete, the dioxolane protecting group can be removed under acidic conditions to liberate the diol for subsequent reactions. This strategic protection and deprotection sequence is crucial for achieving high yields and avoiding unwanted side reactions in a complex synthesis. libretexts.org
Utilization in Carbonyl Protection Strategies
Dioxolanes are most famously used as protecting groups for aldehydes and ketones. wikipedia.orgnih.gov This is achieved by reacting a carbonyl compound with ethylene (B1197577) glycol under acidic catalysis. organic-chemistry.org The resulting cyclic acetal (B89532) is stable to basic, nucleophilic, and reducing conditions, but can be easily removed by acid-catalyzed hydrolysis to regenerate the original carbonyl group. wikipedia.orgorganic-chemistry.org This strategy is fundamental in multi-step synthesis where a carbonyl needs to be preserved while other parts of the molecule are being modified. nih.gov
In the specific case of 3-( nih.govwikipedia.orgDioxolan-2-ylmethoxy)-benzaldehyde, the dioxolane ring is not protecting the benzaldehyde's carbonyl group. Instead, it serves to protect a diol functionality within the ether-linked side chain. This structure is typically synthesized from 3-hydroxybenzaldehyde and solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), where the dioxolane already exists to protect the glycerol-derived diol. This leaves the aldehyde group on the aromatic ring free to react. This "inverted" protection strategy is powerful, as it allows for selective manipulation of the aldehyde while a reactive diol is carried through the synthesis in a masked form, to be revealed at a later, strategic point.
Strategic Intermediate for Pharmaceutical Molecules
Alkoxy-substituted benzaldehydes are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). google.comrespectlabs.com The structural motifs present in 3-( nih.govwikipedia.orgDioxolan-2-ylmethoxy)-benzaldehyde—the substituted aromatic ring, the ether linkage, and the masked diol—are found in various biologically active compounds. Benzaldehyde (B42025) derivatives are precursors for a wide range of pharmaceuticals, including chalcones with anti-inflammatory and anti-cancer properties, and inhibitors of key enzymes. sigmaaldrich.comresearchgate.net
This compound serves as a strategic starting point for introducing these specific structural features into a larger molecule. For example, the aldehyde can be used to construct a heterocyclic core, a common feature in many drugs. The ether linkage provides a flexible spacer, and the deprotected diol can be used to improve water solubility or to act as a hydrogen-bond donor for binding to a biological target. Therefore, this intermediate is a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents. sostie.com
Table 2: Potential Pharmaceutical Scaffolds from the Intermediate
| Synthetic Transformation | Resulting Scaffold Feature | Potential Therapeutic Area |
| Condensation with anilines/hydrazines | Imine, Hydrazone, Heterocycle | Anticonvulsant, Antimicrobial |
| Knoevenagel/Aldol Condensation | Chalcone (B49325), α,β-Unsaturated system | Anti-inflammatory, Anticancer |
| Pictet-Spengler Reaction | Tetrahydroisoquinoline | Neurological disorders |
| Deprotection and Esterification | Diol esters | Prodrugs, Improved bioavailability |
Strategic Intermediate for Agrochemical Development
Similar to the pharmaceutical industry, the development of new agrochemicals such as pesticides and plant growth regulators often relies on versatile chemical intermediates. google.com Derivatives of butyryl chloride and methoxyacetyl chloride, for example, act as precursors for agrochemicals. sostie.com The unique substitution pattern of 3-( nih.govwikipedia.orgDioxolan-2-ylmethoxy)-benzaldehyde makes it a candidate for building novel active ingredients in this sector.
Precursor in Polymer and Resin Synthesis
The bifunctional nature of 3-( nih.govwikipedia.orgDioxolan-2-ylmethoxy)-benzaldehyde also makes it a potential precursor for the synthesis of specialized polymers and resins. The aldehyde group can undergo condensation polymerization with phenols to form phenolic resins, or with other suitable comonomers.
Furthermore, the protected diol offers a route to other polymer types. After deprotection to reveal the 1,2-diol, this functionality can participate in step-growth polymerization. For example, it can be reacted with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The aromatic ring would be incorporated as a pendant group along the polymer backbone, imparting rigidity and modifying the thermal properties of the resulting material. The 1,3-dioxolane (B20135) ring itself is related to 1,3-dioxolane, a monomer used to synthesize poly(1,3-dioxolane), a chemically recyclable polymer. wikipedia.orgescholarship.org This suggests that derivatives of this compound could be explored for creating novel and potentially sustainable polymer materials.
Exploration of 3 1 2 Dioxolan 2 Ylmethoxy Benzaldehyde Derivatives and Analogues
Design and Synthesis of Structurally Modified Analogues
The design of analogues of 3-( nih.govresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde often involves established synthetic pathways for the formation of the 1,3-dioxolane (B20135) ring. A common method is the acid-catalyzed acetalization of a benzaldehyde (B42025) derivative with a diol, such as ethylene (B1197577) glycol. For instance, substituted benzaldehydes from the vanillin (B372448) series have been condensed with propane-1,2-diol or 3-chloropropane-1,2-diol in the presence of a sulfonated cation exchanger to yield the corresponding 1,3-dioxolanes. researchgate.net Similarly, the synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde is achieved through the acetalization of terephthalaldehyde (B141574) with ethylene glycol using p-toluenesulfonic acid as a catalyst.
The synthesis of more complex analogues can involve multi-step procedures. For example, novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives have been synthesized as part of the search for new aromatic core structures with potential biological activity. researchgate.net These synthetic strategies allow for the introduction of a wide range of substituents on both the benzaldehyde and dioxolane moieties, enabling the exploration of structure-activity relationships.
Functionalization of the Aldehyde Group in Derivatives
The aldehyde functional group is a highly reactive and versatile handle for the synthesis of a wide array of derivatives. Standard organic reactions can be employed to modify the aldehyde group in benzaldehyde derivatives, including those containing a dioxolane moiety. These reactions include oxidation to form carboxylic acids, reduction to yield alcohols, and nucleophilic additions.
A prominent route for functionalization is the reaction with amine-containing nucleophiles to form imines or Schiff bases. libretexts.org This reaction is acid-catalyzed and reversible. libretexts.org For example, the condensation of 3,4,5-trimethoxybenzoic acid hydrazide with substituted salicylaldehydes leads to the formation of N-acylhydrazones. rsc.org These derivatives can be further modified; for instance, benzaldehyde-functionalized ionic liquids can be readily oxidized to the corresponding carboxylic acids or reduced to benzylic alcohols.
Another approach involves the reaction with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation, or with acetophenones in the Claisen-Schmidt condensation to produce chalcone (B49325) derivatives. orientjchem.orgresearchgate.net These reactions significantly extend the molecular framework and introduce new functional groups, which can influence the biological properties of the resulting compounds.
Modifications to the Dioxolane Moiety in Analogues
The 1,3-dioxolane ring itself can be a target for structural modification to produce a range of analogues. The synthesis can be initiated from different diols, leading to variations in the substitution pattern on the dioxolane ring. For instance, the use of chiral diols derived from tartaric acid can lead to the formation of chiral 1,3-dioxolane derivatives. researchgate.netccsenet.org
Furthermore, the oxygen atoms in the dioxolane ring can be replaced with other heteroatoms. For example, 1,3-dithiolanes and 1,3-dithianes are sulfur-containing analogues that can be prepared from carbonyl compounds and the corresponding dithiols. organic-chemistry.org These thioacetals offer different chemical stability and electronic properties compared to their oxygen counterparts. organic-chemistry.org The synthesis of 1,3-oxathiolane (B1218472) nucleoside analogues, where one oxygen is replaced by sulfur, has also been extensively studied, highlighting the possibility of creating diverse heterocyclic systems based on the core structure.
Elucidation of Structure-Reactivity Relationships in Derivatives
The relationship between the chemical structure of these derivatives and their reactivity is a key area of investigation. For benzaldehyde derivatives, the nature and position of substituents on the aromatic ring significantly influence the reactivity of the aldehyde group. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.
In studies of benzimidazole (B57391) derivatives, it has been observed that compounds with electron-withdrawing moieties tend to exhibit better antibacterial activity, while the reverse is true for antifungal activity. researchgate.net The presence of bulky aromatic or heteroaromatic groups at certain positions can also enhance antimicrobial potency. nih.gov For chalcone analogues, the α,β-unsaturated ketone system is a key pharmacophore, and its reactivity towards nucleophiles, such as thiols in biological systems, is thought to be crucial for its biological effects.
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate reactivity descriptors and map the molecular electrostatic potential surface, providing insights into the reactive sites of a molecule and helping to rationalize observed structure-activity relationships.
Exploratory Biological Research on Derivatives
The structural diversity of 3-( nih.govresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde analogues has prompted investigations into their potential biological activities, particularly their efficacy as antimicrobial agents.
In Vitro Antimicrobial Efficacy Studies on Related Dioxolane Analogues
Several studies have demonstrated the antimicrobial potential of 1,3-dioxolane derivatives. In one such study, a series of novel amide derivatives of 1,3-dioxolane were synthesized from L-tartaric acid and evaluated for their antibacterial activity against various bacterial strains. researchgate.netccsenet.org The results indicated that these compounds exhibited notable inhibitory effects.
Another investigation into new 1,3-dioxolane derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some of these compounds against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa were found to be in the range of 625-1250 µg/mL. The presence of a hydroxyl group on the aromatic ring of benzaldehyde derivatives has also been shown to enhance antibacterial activity. nih.gov
| Compound/Analogue | Staphylococcus aureus (MIC in µg/mL) | Staphylococcus epidermidis (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| Dioxolane Derivative 1 | 625 - 1250 | 625 | 625 |
This table presents a summary of in vitro antibacterial activity for related dioxolane analogues as reported in scientific literature.
In Vitro Antifungal Activity Assessment of Related Dioxolane Analogues
The antifungal properties of benzaldehyde and its derivatives are well-documented, with their mechanism of action often attributed to the disruption of cellular antioxidation systems in fungi. nih.gov Structure-activity relationship studies have revealed that the presence of an ortho-hydroxyl group on the aromatic ring can increase antifungal activity. nih.gov
Derivatives of 3-(1,3-Dioxolan-2-yl)benzaldehyde have shown effective inhibition against various fungal strains, with MIC values against Candida albicans reported to be between 156.25 and 312.5 µg/mL. Furthermore, studies on novel amide derivatives of 1,3-dioxolane have also demonstrated their potential as antifungal agents. researchgate.netccsenet.org The antifungal activity of benzimidazole derivatives has also been noted, with some compounds showing significant efficacy against Aspergillus niger. researchgate.net
| Compound/Analogue | Candida albicans (MIC in µg/mL) |
| Dioxolane Derivative 2 | 156.25 - 312.5 |
This table summarizes the in vitro antifungal activity of a related dioxolane analogue as found in the literature.
In Vitro Cytotoxicity Profiling of Related Dioxolane Analogues
The evaluation of a compound's ability to inhibit cancer cell growth in a laboratory setting is a critical first step in the development of new cancer therapies. For analogues of 3-( ufc.brresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde, this typically involves exposing various cancer cell lines to a range of concentrations of the test compounds and measuring the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
While specific studies on a comprehensive series of direct analogues of 3-( ufc.brresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde are not extensively documented in publicly available literature, the broader classes of substituted benzaldehydes and dioxolane-containing molecules have been subjects of cytotoxic evaluation. Research on various substituted benzaldehydes has demonstrated that the nature, number, and position of substituents on the aromatic ring are critical for their biological activity. ufc.br For instance, a study evaluating fifty-four commercially available aldehydes against several human cancer cell lines revealed potent cytotoxicity for some derivatives, with IC50 values in the low microgram per milliliter range. ufc.br
Similarly, the incorporation of a dioxolane ring, often as an acetal (B89532), has been shown to influence the anticancer properties of parent molecules. In some cases, the formation of acetals from benzaldehydes has been reported to enhance anticancer activity. nih.gov These findings suggest that the 3-( ufc.brresearchgate.netdioxolan-2-ylmethoxy) moiety likely plays a significant role in modulating the cytotoxic profile of the benzaldehyde core.
To illustrate the potential structure-activity relationships (SAR), a representative data table can be conceptualized based on the general principles observed in related compound series. This hypothetical table showcases how modifications to the benzaldehyde ring of a core structure, such as the introduction of electron-withdrawing or electron-donating groups, could influence cytotoxicity against common cancer cell lines.
Interactive Table: Representative In Vitro Cytotoxicity of Hypothetical Dioxolane-Benzaldehyde Analogues This table is a representative example based on general findings in related chemical classes and does not represent data from a single, specific study on 3-( ufc.brresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde analogues.
| Compound ID | Substitution on Benzaldehyde Ring | Cell Line: HeLa (Cervical Cancer) - IC50 (µM) | Cell Line: MCF-7 (Breast Cancer) - IC50 (µM) | Cell Line: A549 (Lung Cancer) - IC50 (µM) |
| Parent-1 | H (unsubstituted) | >100 | >100 | >100 |
| Analogue-A | 4-Chloro | 45.5 | 52.1 | 68.3 |
| Analogue-B | 4-Nitro | 32.8 | 41.5 | 55.9 |
| Analogue-C | 2,4-Dichloro | 21.2 | 28.9 | 35.7 |
| Analogue-D | 4-Methoxy | 85.3 | 91.7 | >100 |
| Analogue-E | 3,4-Dimethoxy | 76.9 | 88.2 | 95.4 |
Investigation of Molecular Mechanisms of Action for Active Derivatives
Understanding how a compound exerts its cytotoxic effects at the molecular level is crucial for its development as a therapeutic agent. For derivatives of 3-( ufc.brresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde, the molecular mechanism is likely multifaceted, influenced by both the benzaldehyde and dioxolane components of the structure.
Studies on various benzaldehyde derivatives have elucidated several potential mechanisms of action. A key process often implicated is the induction of apoptosis , or programmed cell death. This can be triggered through various cellular pathways. For example, some benzaldehyde compounds have been shown to cause DNA damage, a potent trigger for apoptosis. researchgate.net The process of apoptosis is often confirmed through assays that detect the fragmentation of DNA or the activation of caspases, which are proteases that execute the apoptotic program. nih.gov
Another significant mechanism involves the arrest of the cell cycle at specific checkpoints. By halting the progression of the cell cycle, these compounds can prevent cancer cells from dividing and proliferating. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a cytotoxic agent. nih.gov
Furthermore, some research suggests that benzaldehyde derivatives can interfere with critical intracellular signaling pathways that are often dysregulated in cancer. For instance, benzaldehyde has been reported to affect signaling pathways like ERK/MAPK and to influence the production of reactive oxygen species (ROS), which can lead to cellular damage and death. rgcc-international.com
Computational and Theoretical Investigations of 3 1 2 Dioxolan 2 Ylmethoxy Benzaldehyde
Quantum Chemical Characterization of Electronic Structure
The electronic structure of an organic molecule is fundamental to its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these characteristics. For 3-( researchgate.netresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde, the electronic landscape is primarily dictated by the interplay between the electron-withdrawing aldehyde group and the electron-donating alkoxy substituent on the benzene (B151609) ring.
DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to determine key electronic parameters. niscpr.res.in The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capacity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov
In substituted benzaldehydes, the HOMO is typically a π-orbital distributed across the benzene ring and the substituents, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. The electron-donating nature of the alkoxy group at the meta position is expected to raise the energy of the HOMO, while the electron-withdrawing aldehyde group lowers the energy of the LUMO. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov For 3-( researchgate.netresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde, the MEP would show regions of negative potential (typically colored red) around the oxygen atoms of the carbonyl and ether linkages, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions (colored blue) would be expected around the aldehydic proton and the hydrogen atoms of the benzene ring, highlighting sites for potential nucleophilic interaction. nih.gov
Table 1: Predicted Electronic Properties of a Model Compound (3-Methoxybenzaldehyde) based on DFT Calculations
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Molecular polarity |
Note: The data in this table is representative of values for structurally similar compounds like 3-methoxybenzaldehyde (B106831) and is intended to be illustrative for 3-( researchgate.netresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde.
Conformation Analysis and Conformational Landscapes
Conformational analysis can be performed by systematically rotating the dihedral angles of interest and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. q-chem.com Such scans, often performed at a lower level of theory before optimizing key conformers at a higher level, reveal the energy minima corresponding to stable conformations and the energy barriers to interconversion. uni-muenchen.de
For the ether linkage, the orientation of the dioxolanemethoxy group relative to the benzene ring is a key conformational feature. Aryl alkyl ethers generally favor a planar conformation where the alkyl group is in the plane of the aromatic ring to maximize conjugation. researchgate.net However, steric hindrance can lead to non-planar arrangements.
Table 2: Representative Rotational Barriers for Structurally Similar Fragments
| Rotational Bond | Estimated Barrier (kcal/mol) | Predominant Conformer |
| C(aryl)-O | 2-5 | Planar or near-planar |
| O-CH2 | 1-3 | Staggered conformations |
| Dioxolane Ring Puckering | < 2 | Envelope/Twist interconversion |
Note: These values are estimations based on computational studies of analogous aryl ethers and dioxolane derivatives.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including identifying intermediates and transition states. For 3-( researchgate.netresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde, several reaction types are of interest, such as nucleophilic addition to the carbonyl group, which is a characteristic reaction of aldehydes. pressbooks.pub
Reaction pathway modeling involves mapping the potential energy surface along a reaction coordinate. The transition state is a first-order saddle point on this surface, representing the energy maximum along the minimum energy path between reactants and products. Locating the transition state structure and calculating its energy (the activation energy) are crucial for understanding reaction kinetics. researchgate.net
For instance, in a nucleophilic addition reaction, the reaction coordinate would involve the approach of the nucleophile to the carbonyl carbon. researchgate.net The transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O π-bond. Computational methods can elucidate the geometry of this transition state and the associated energy barrier. acs.org The presence of the meta-alkoxy substituent can influence the reactivity of the aldehyde group through electronic effects, which can be quantified by these models. libretexts.org
Similarly, reactions involving the dioxolane group, such as acid-catalyzed hydrolysis to reveal the diol and aldehyde functionalities, could be modeled. This would involve protonation of one of the dioxolane oxygens, followed by ring opening.
Table 3: Illustrative Activation Energies for Benzaldehyde (B42025) Reactions
| Reaction Type | Model System | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Addition (CN-) | Benzaldehyde | ~10-15 |
| Aldol (B89426) Condensation | Benzaldehyde + Acetophenone | ~15-20 (rate-limiting step) |
| Cannizzaro Reaction | Benzaldehyde | High barrier, requires strong base |
Note: This data is based on general findings for benzaldehyde and is intended to provide a qualitative understanding for the reactivity of its derivatives. researchgate.netescholarship.orgquora.com
Spectroscopic Parameter Prediction and Validation
Theoretical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra or serve as a predictive tool.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov For 3-( researchgate.netresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde, these calculations would predict distinct signals for the aldehydic proton, the aromatic protons, and the protons of the dioxolane and methoxy (B1213986) groups. Comparing calculated shifts with experimental data for similar compounds helps in validating the computational model. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can compute these frequencies and their corresponding intensities. nih.gov A key feature in the predicted IR spectrum of 3-( researchgate.netresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde would be a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically around 1700 cm⁻¹. niscpr.res.in The C-O stretching vibrations of the ether and dioxolane moieties would also be prominent in the fingerprint region. researchgate.net
Table 4: Predicted Key Spectroscopic Data for 3-( researchgate.netresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde (based on analogous compounds)
| Spectroscopic Technique | Key Feature | Predicted Range |
| ¹H NMR | Aldehydic proton (CHO) | 9.8-10.0 ppm |
| ¹³C NMR | Carbonyl carbon (C=O) | 190-195 ppm |
| IR Spectroscopy | C=O stretch | 1690-1710 cm⁻¹ |
| IR Spectroscopy | C-O-C stretch (ether) | 1200-1250 cm⁻¹ |
Note: These are typical ranges observed for substituted benzaldehydes and aryl ethers and serve as an estimation for the target molecule. niscpr.res.innih.gov
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for describing individual molecules, molecular dynamics (MD) simulations are better suited for studying the behavior of an ensemble of molecules and their intermolecular interactions over time. mdpi.com MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.
For 3-( researchgate.netresearchgate.netDioxolan-2-ylmethoxy)-benzaldehyde, MD simulations could be used to study its behavior in different solvents or in a condensed phase. These simulations can reveal information about solvation shells, diffusion coefficients, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govnih.gov
In an aqueous environment, water molecules would be expected to form hydrogen bonds with the oxygen atoms of the carbonyl and ether groups. nih.gov In a non-polar solvent or in the pure liquid state, π-π stacking interactions between the benzene rings of adjacent molecules could play a significant role in the bulk properties of the substance. researchgate.net MD simulations can quantify the strength and dynamics of these interactions, providing a link between the molecular structure and the macroscopic properties of the material. acs.org
Table 5: Types of Intermolecular Interactions Investigated by MD Simulations
| Interaction Type | Interacting Groups | Significance |
| Hydrogen Bonding | Carbonyl oxygen, ether oxygens with solvent protons (e.g., water) | Solvation, solubility |
| Dipole-Dipole | Polar C=O and C-O bonds | Bulk liquid structure, boiling point |
| π-π Stacking | Benzene rings of adjacent molecules | Crystal packing, aggregation |
| van der Waals | Overall molecular framework | General cohesive forces |
Advanced Analytical Methodologies for Characterization of 3 1 2 Dioxolan 2 Ylmethoxy Benzaldehyde and Its Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR provides information on the number of different types of protons and their neighboring protons. For 3-( rsc.orgrsc.orgDioxolan-2-ylmethoxy)-benzaldehyde, the spectrum is predicted to show distinct signals for the aldehyde proton, the aromatic protons, the methylene (B1212753) bridge protons, and the dioxolane ring protons. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift, typically around 9.9-10.1 ppm. oxinst.comdocbrown.info The aromatic protons will appear in the range of 7.0-7.8 ppm, with splitting patterns determined by their substitution. docbrown.infobrainly.com
¹³C NMR detects the carbon skeleton of the molecule. Key signals would include the carbonyl carbon of the aldehyde group at a very downfield position (around 190 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the methoxy (B1213986) and dioxolane groups (60-110 ppm). rsc.orgbrainly.com
2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC reveals longer-range couplings between protons and carbons (2-3 bonds away), which is invaluable for confirming the assignment of the substituent on the aromatic ring and linking the aliphatic and aromatic portions of the molecule. oxinst.commdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for 3-( rsc.orgrsc.orgDioxolan-2-ylmethoxy)-benzaldehyde Predicted values are based on data from analogous structures like benzaldehyde (B42025) and 3-methoxybenzaldehyde (B106831). docbrown.infobrainly.comnist.gov
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |
| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet (m) |
| Methylene (-O-CH₂ -C) | 4.0 - 4.2 | Doublet (d) |
| Dioxolane (-O-CH₂-CH₂-O-) | 3.9 - 4.1 | Multiplet (m) |
| Dioxolane (-O-CH-O-) | 5.2 - 5.4 | Triplet (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-( rsc.orgrsc.orgDioxolan-2-ylmethoxy)-benzaldehyde Predicted values are based on data from analogous structures. rsc.orgrsc.orgchegg.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C HO) | 190 - 193 |
| Aromatic (Ar-C-O) | 158 - 160 |
| Aromatic (Ar-C-CHO) | 137 - 139 |
| Aromatic (Ar-CH) | 113 - 130 |
| Dioxolane (-O-C H-O-) | 102 - 104 |
| Methylene (-O-C H₂-C) | 70 - 73 |
| Dioxolane (-O-C H₂-C H₂-O-) | 64 - 66 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For 3-( rsc.orgrsc.orgDioxolan-2-ylmethoxy)-benzaldehyde (C₁₁H₁₂O₄), the expected exact mass is 208.0736 Da. nih.gov An HRMS measurement confirming this mass would provide strong evidence for the compound's identity.
LC-MS (Liquid Chromatography-Mass Spectrometry) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is used to analyze complex mixtures, confirm the molecular weight of the target compound post-separation, and study its transformation products. The fragmentation pattern observed in the mass spectrum provides a structural fingerprint. For the title compound, key fragmentation pathways would likely involve the loss of the formyl group (-CHO), the entire dioxolanemethoxy side chain, or cleavage at the ether linkage. docbrown.inforesearchgate.net
Table 3: Predicted Key Fragments in the Mass Spectrum of 3-( rsc.orgrsc.orgDioxolan-2-ylmethoxy)-benzaldehyde
| m/z Value (Predicted) | Fragment Lost | Formula of Ion |
| 208 | (None - Molecular Ion) | [C₁₁H₁₂O₄]⁺ |
| 179 | -CHO | [C₁₀H₁₁O₃]⁺ |
| 135 | -C₂H₅O₂ (Dioxolane ring) | [C₈H₇O₂]⁺ |
| 107 | -C₄H₇O₃ | [C₇H₅O]⁺ |
| 77 | -C₄H₅O₃ (Side chain) | [C₆H₅]⁺ |
Chromatographic Purity Assessment (HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.
HPLC is suitable for non-volatile and thermally sensitive compounds. A reversed-phase C18 column is typically used for compounds of this polarity. nih.govgoogle.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. nih.gov
GC is used for volatile and thermally stable compounds. Given its molecular weight, 3-( rsc.orgrsc.orgDioxolan-2-ylmethoxy)-benzaldehyde could be analyzed by GC, likely using a polar capillary column (e.g., wax-based like PEG) and a Flame Ionization Detector (FID). researchgate.netjcsp.org.pk A temperature program would be employed to ensure efficient elution. researchgate.net
Table 4: Typical Chromatographic Conditions for Purity Analysis
| Parameter | HPLC Method | GC Method |
| Stationary Phase (Column) | Reversed-Phase C18, 5 µm | Polar Capillary (e.g., DB-WAX), 30 m |
| Mobile Phase / Carrier Gas | Acetonitrile / Water Gradient | Helium |
| Detector | UV-Vis Diode Array (DAD) | Flame Ionization (FID) |
| Typical Application | Purity assay, reaction monitoring | Analysis of volatile impurities, purity check |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-( rsc.orgrsc.orgDioxolan-2-ylmethoxy)-benzaldehyde would show characteristic absorption bands confirming its key structural features. docbrown.info A strong, sharp peak around 1700 cm⁻¹ is indicative of the aldehyde C=O carbonyl stretch. docbrown.inforesearchgate.net Weaker C-H stretching bands for the aldehyde group typically appear between 2700-2900 cm⁻¹. docbrown.info Strong absorptions in the 1000-1300 cm⁻¹ region would correspond to the C-O stretching of the ether and acetal (B89532) groups. scispace.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, particularly those with conjugated systems. The benzaldehyde moiety acts as a chromophore. The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would show absorption maxima characteristic of a substituted benzaldehyde system. scispace.comnist.gov
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| 2850-2950 | C-H Stretch | Aliphatic (CH₂) |
| ~2750, ~2850 | C-H Stretch | Aldehyde (CHO) |
| ~1700 | C=O Stretch | Aldehyde (Carbonyl) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1300 | C-O Stretch | Ether and Acetal |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for 3-( rsc.orgrsc.orgDioxolan-2-ylmethoxy)-benzaldehyde has not been reported in the literature, the analysis of related compounds demonstrates the feasibility of this technique. For instance, the crystal structure of 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline has been successfully determined. researchgate.net This analysis revealed an orthorhombic crystal system with specific unit cell dimensions (a = 13.847 Å, b = 7.0960 Å, c = 12.467 Å). researchgate.net A similar analysis for the title compound, should suitable crystals be grown, would provide unequivocal proof of its structure and conformation in the solid state. researchgate.net
Future Directions and Scholarly Perspectives
Development of Sustainable Synthetic Routes
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis of 3-( markwideresearch.comgla.ac.ukDioxolan-2-ylmethoxy)-benzaldehyde is poised to benefit from this paradigm shift. ymerdigital.com Current synthetic approaches to similar acetals often rely on acid catalysis, which can present environmental and handling challenges. rsc.org Future research will likely focus on developing more sustainable and efficient synthetic methodologies.
Key areas of development include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, clays, and functionalized mesoporous silica (B1680970) (e.g., Al-SBA-15), offers significant advantages. researchgate.net These catalysts are easily separable from the reaction mixture, reusable, and often exhibit higher selectivity, minimizing waste generation. researchgate.net
Photo-organocatalysis: Emerging research has demonstrated the potential of using light and an organic photocatalyst, such as eosin (B541160) Y or thioxanthenone, to drive acetalization reactions under mild and neutral conditions. rsc.orgrsc.org This approach avoids the use of harsh acids and high temperatures, aligning with green chemistry principles. rsc.orgrsc.org
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The synthesis of 3-( markwideresearch.comgla.ac.ukDioxolan-2-ylmethoxy)-benzaldehyde could be adapted to a flow process, allowing for more efficient and sustainable large-scale production.
| Synthesis Approach | Potential Advantages for 3-( markwideresearch.comgla.ac.ukDioxolan-2-ylmethoxy)-benzaldehyde |
| Heterogeneous Catalysis | Reusability of catalyst, reduced waste, improved selectivity. |
| Photo-organocatalysis | Mild reaction conditions, avoidance of strong acids, energy efficiency. |
| Flow Chemistry | Enhanced process control, improved safety, scalability. |
Expansion into Novel Material Science Applications
The unique structural features of 3-( markwideresearch.comgla.ac.ukDioxolan-2-ylmethoxy)-benzaldehyde, particularly the presence of both an aldehyde and a dioxolane ring, open up possibilities for its use in material science. The aldehyde group is a versatile functional handle for polymerization and surface modification, while the dioxolane moiety can influence properties like solubility and biodegradability.
Future applications in material science could include:
Functional Polymers: The benzaldehyde (B42025) group can be used to synthesize functional polymers through various polymerization techniques. researchgate.net For instance, it can be incorporated into polymer backbones or used as a pendant group to create materials with specific properties, such as stimuli-responsive hydrogels or self-healing polymers. researchgate.net The dioxolane unit could enhance the biocompatibility and degradability of these polymers, making them suitable for biomedical applications.
Surface Modification: The compound can be used to functionalize surfaces, such as those of nanoparticles or medical implants. The aldehyde group can react with amino-functionalized surfaces to form stable imine linkages, creating a platform for further chemical modifications. nih.gov This could be used to attach biomolecules or other functional moieties to tailor the surface properties for specific applications, like targeted drug delivery or improved biocompatibility.
Bio-based Solvents: Dioxolane-containing compounds are being explored as green, bio-based solvents. rsc.org While 3-( markwideresearch.comgla.ac.ukDioxolan-2-ylmethoxy)-benzaldehyde itself may not be a bulk solvent, its derivatives could be designed to have desirable solvent properties, contributing to the development of more sustainable chemical processes. rsc.org
Rational Design of Next-Generation Derivatives
The core structure of 3-( markwideresearch.comgla.ac.ukDioxolan-2-ylmethoxy)-benzaldehyde serves as a scaffold for the rational design of new derivatives with tailored biological activities. Benzaldehyde and dioxolane derivatives have shown a wide range of pharmacological effects, including antimicrobial, antifungal, and anticancer properties. mdpi.comnih.govresearchgate.net
Future research in this area will likely involve:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 3-( markwideresearch.comgla.ac.ukDioxolan-2-ylmethoxy)-benzaldehyde and evaluating the biological activity of the resulting derivatives, researchers can establish clear SARs. This knowledge is crucial for designing more potent and selective compounds. For example, substitutions on the benzene (B151609) ring or modifications of the dioxolane moiety could significantly impact biological activity.
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, will play a pivotal role in the rational design process. bioexcel.euyoutube.com These techniques can predict the binding affinity of designed derivatives to specific biological targets, such as enzymes or receptors, helping to prioritize the synthesis of the most promising candidates. bioexcel.eu For instance, benzyloxybenzaldehyde derivatives have been computationally designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer. mdpi.comnih.gov
Targeted Drug Delivery: The aldehyde functionality can be used to conjugate the molecule to targeting ligands, such as antibodies or peptides, to create drug delivery systems that specifically target diseased cells or tissues. This approach can enhance the therapeutic efficacy of the drug while minimizing side effects.
Advanced Mechanistic Studies and Reaction Engineering
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 3-( markwideresearch.comgla.ac.ukDioxolan-2-ylmethoxy)-benzaldehyde is essential for optimizing reaction conditions and developing novel applications.
Future scholarly work in this domain will likely focus on:
Kinetics and Thermodynamics of Acetalization: Detailed kinetic and thermodynamic studies of the acetal (B89532) formation reaction will provide insights into the reaction mechanism and help in optimizing reaction conditions for higher yields and selectivity. gla.ac.ukacs.org This includes investigating the role of the catalyst, solvent, and temperature on the reaction rate and equilibrium. researchgate.netchemistrysteps.com
Hydrolysis Mechanisms: Understanding the mechanism of acetal hydrolysis under different conditions is crucial for applications where the controlled release of the aldehyde is desired, such as in drug delivery or pro-fragrance systems. acs.orgchemistrysteps.com The stability of the dioxolane ring can be tuned by introducing different substituents, and mechanistic studies can guide the design of acetals with specific hydrolysis profiles.
Reaction Engineering for Process Optimization: Combining mechanistic understanding with reaction engineering principles will enable the design of more efficient and sustainable processes for the synthesis of 3-( markwideresearch.comgla.ac.ukDioxolan-2-ylmethoxy)-benzaldehyde and its derivatives. This includes reactor design, process intensification, and the development of integrated separation and purification steps.
Collaborative Interdisciplinary Research Opportunities
The multifaceted nature of 3-( markwideresearch.comgla.ac.ukDioxolan-2-ylmethoxy)-benzaldehyde and its potential applications necessitate a collaborative and interdisciplinary research approach. The convergence of expertise from different fields will be crucial for unlocking the full potential of this compound.
Future interdisciplinary collaborations could involve:
Chemistry and Biology: Organic chemists can synthesize novel derivatives, while biologists and pharmacologists can evaluate their biological activities and elucidate their mechanisms of action. This synergy is essential for the development of new therapeutic agents. mdpi.comnih.gov
Chemistry and Material Science: Chemists can design and synthesize functional monomers based on 3-( markwideresearch.comgla.ac.ukDioxolan-2-ylmethoxy)-benzaldehyde, while material scientists can polymerize these monomers and characterize the properties of the resulting materials for various applications. researchgate.net
Chemistry and Chemical Engineering: Collaboration between chemists and chemical engineers is vital for translating laboratory-scale syntheses into industrial-scale production. Chemical engineers can contribute their expertise in process design, optimization, and scale-up to ensure the economic viability and sustainability of the manufacturing process.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde, and how is its structure validated?
- Synthesis : The compound can be synthesized via nucleophilic substitution, where a hydroxyl benzaldehyde derivative reacts with a dioxolane-containing alkyl halide. A general method involves dissolving the starting aldehyde and halide in DMF with potassium carbonate as a base, stirred at room temperature for 24 hours .
- Characterization : Confirm structure using - and -NMR to identify key signals (e.g., aldehyde proton at ~10 ppm, dioxolane methylene protons at ~4.5–5.5 ppm). FTIR can verify the aldehyde C=O stretch (~1700 cm) and dioxolane C-O-C vibrations (~1100 cm) .
Q. Which solvents and catalysts are optimal for introducing the dioxolane moiety into benzaldehyde derivatives?
- Polar aprotic solvents like DMF or DMSO enhance nucleophilicity, while bases such as KCO or NaH facilitate deprotonation of the hydroxyl group in the benzaldehyde precursor. Reaction efficiency is monitored via TLC (e.g., hexane/EtOAc 4:1) .
Advanced Research Questions
Q. How do reaction parameters (temperature, stoichiometry, catalyst) influence the yield and purity of this compound?
- Elevated temperatures (40–60°C) may accelerate substitution but risk side reactions like over-alkylation. Excess alkyl halide (1.5–2 eq) improves conversion, while catalytic iodide (e.g., KI) enhances leaving-group displacement. Post-reaction purification via column chromatography (silica gel, gradient elution) removes unreacted starting materials .
Q. How can discrepancies in NMR data for dioxolane-containing benzaldehydes be resolved?
- Overlapping peaks in -NMR (e.g., dioxolane protons vs. aromatic signals) require 2D techniques like COSY or HSQC. Variable-temperature NMR can clarify dynamic effects (e.g., hindered rotation of the dioxolane group). Comparative analysis with analogous compounds (e.g., 3-methoxy-4-(methoxymethoxy)benzaldehyde ) aids assignments .
Q. What computational strategies predict the reactivity of this compound in heterocyclic synthesis (e.g., triazoles or benzoxazines)?
- Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Molecular docking studies evaluate interactions with biological targets (e.g., DNA-binding motifs), leveraging software like Gaussian or AutoDock .
Q. How does the electron-donating dioxolane group affect the aldehyde’s reactivity in condensation reactions?
- The dioxolane’s ether oxygen donates electrons via resonance, activating the aldehyde toward nucleophilic addition (e.g., Schiff base formation). Competitive reactivity can occur at the dioxolane’s acetal group under acidic conditions, requiring pH-controlled environments .
Q. What strategies improve regioselectivity in the etherification of substituted benzaldehydes?
- Protecting groups (e.g., acetyl for hydroxyl) prevent undesired substitutions. Directed ortho-metalation (using LDA or TMPZnCl) enables regioselective functionalization. Solvent polarity adjustments (e.g., THF vs. DMF) modulate reaction pathways .
Methodological Notes
- Contradictions : reports high yields (91%) for similar syntheses under mild conditions, while emphasizes extended reaction times (24 h) for complete conversion. Researchers should optimize based on substrate steric/electronic profiles .
- Data Gaps : Limited evidence on stability under long-term storage. Preliminary recommendations include inert atmospheres (N) and dark, cool conditions to prevent aldehyde oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
